Pyrovalerone-d8 Hydrochloride
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Overview
Description
Pyrovalerone-d8 Hydrochloride is a deuterated analog of pyrovalerone, a synthetic cathinone. This compound is part of the α-pyrrolidinophenone class, known for its psychoactive properties. Deuterated compounds like this compound are often used in scientific research to study metabolic pathways and pharmacokinetics due to their stability and distinguishable mass spectrometric properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyrovalerone-d8 Hydrochloride typically involves the deuteration of pyrovalerone. The process begins with the preparation of 2-bromo-valerophenone, which is then reacted with pyrrolidine in tetrahydrofuran (THF). The reaction mixture is stirred at room temperature overnight, followed by acidification with hydrochloric acid to yield this compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Pyrovalerone-d8 Hydrochloride undergoes various chemical reactions, including:
Oxidation: The pyrrolidine ring can be oxidized to form oxo-pyrrolidino derivatives.
Reduction: The β-keto moiety can be reduced to form hydroxy derivatives.
Substitution: Halogenation and other substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective reactions.
Major Products
The major products formed from these reactions include oxo-pyrrolidino derivatives, hydroxy derivatives, and halogenated compounds. These products are often studied for their pharmacological properties and metabolic pathways.
Scientific Research Applications
Pyrovalerone-d8 Hydrochloride has several scientific research applications:
Chemistry: Used as a reference standard in mass spectrometry to study metabolic pathways and identify metabolites.
Biology: Employed in studies of enzyme interactions and metabolic stability.
Medicine: Investigated for its potential therapeutic effects and toxicity profiles.
Industry: Utilized in the development of new psychoactive substances and forensic analysis.
Mechanism of Action
Pyrovalerone-d8 Hydrochloride exerts its effects by inhibiting the reuptake of dopamine and norepinephrine, leading to increased levels of these neurotransmitters in the synaptic cleft. This results in enhanced stimulation of the central nervous system. The compound targets dopamine and norepinephrine transporters, blocking their function and preventing the reuptake of these neurotransmitters .
Comparison with Similar Compounds
Similar Compounds
Pyrovalerone: The non-deuterated analog with similar psychoactive properties.
3,4-Methylenedioxypyrovalerone (MDPV): A related compound with potent stimulant effects.
α-Pyrrolidinopentiophenone (α-PVP): Another analog known for its strong psychostimulant properties.
Uniqueness
Pyrovalerone-d8 Hydrochloride is unique due to its deuterated nature, which makes it more stable and easier to track in metabolic studies. This property allows for more accurate analysis of its pharmacokinetics and metabolic pathways compared to its non-deuterated counterparts .
Properties
Molecular Formula |
C26H29N5O4 |
---|---|
Molecular Weight |
475.5 g/mol |
IUPAC Name |
(1S,2S,3S,5S)-5-(2-amino-6-methoxypurin-9-yl)-3-phenylmethoxy-2-(phenylmethoxymethyl)cyclopentan-1-ol |
InChI |
InChI=1S/C26H29N5O4/c1-33-25-22-24(29-26(27)30-25)31(16-28-22)20-12-21(35-14-18-10-6-3-7-11-18)19(23(20)32)15-34-13-17-8-4-2-5-9-17/h2-11,16,19-21,23,32H,12-15H2,1H3,(H2,27,29,30)/t19-,20+,21+,23+/m1/s1 |
InChI Key |
RSQFYCFYBCVODK-FBPBVXOASA-N |
Isomeric SMILES |
COC1=NC(=NC2=C1N=CN2[C@H]3C[C@@H]([C@H]([C@@H]3O)COCC4=CC=CC=C4)OCC5=CC=CC=C5)N |
Canonical SMILES |
COC1=NC(=NC2=C1N=CN2C3CC(C(C3O)COCC4=CC=CC=C4)OCC5=CC=CC=C5)N |
Origin of Product |
United States |
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